3,5,6-Trichloro-N,N-dimethylpyrazin-2-amine

Catalog No.
S12327504
CAS No.
M.F
C6H6Cl3N3
M. Wt
226.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5,6-Trichloro-N,N-dimethylpyrazin-2-amine

Product Name

3,5,6-Trichloro-N,N-dimethylpyrazin-2-amine

IUPAC Name

3,5,6-trichloro-N,N-dimethylpyrazin-2-amine

Molecular Formula

C6H6Cl3N3

Molecular Weight

226.5 g/mol

InChI

InChI=1S/C6H6Cl3N3/c1-12(2)6-5(9)10-3(7)4(8)11-6/h1-2H3

InChI Key

PEKJZMKQGZNNFW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(N=C(C(=N1)Cl)Cl)Cl

3,5,6-Trichloro-N,N-dimethylpyrazin-2-amine is a chlorinated derivative of pyrazin-2-amine, characterized by the presence of three chlorine atoms at the 3, 5, and 6 positions of the pyrazine ring. This compound has a molecular formula of C7H7Cl3N4 and a molecular weight of approximately 239.51 g/mol. It is primarily recognized for its potential applications in medicinal chemistry and agricultural chemistry due to its unique structural properties.

Typical of amines and halogenated compounds. Key reactions include:

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new derivatives.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques, 3,5,6-trichloro-N,N-dimethylpyrazin-2-amine can participate in forming C–N bonds, which are crucial for synthesizing more complex organic molecules

    3,5,6-Trichloro-N,N-dimethylpyrazin-2-amine has several applications:

    • Pharmaceuticals: Potential use in drug development due to its biological activity.
    • Agriculture: Investigated as a herbicide or pesticide component.
    • Chemical Intermediates: Serves as a building block in synthesizing more complex organic compounds.

Preliminary studies suggest that 3,5,6-trichloro-N,N-dimethylpyrazin-2-amine exhibits notable biological activity. It has been investigated for:

  • Antimicrobial Properties: The compound shows potential as an antimicrobial agent against various pathogens.
  • Herbicidal Activity: Its structure suggests possible herbicidal properties, making it a candidate for agricultural applications.

The synthesis of 3,5,6-trichloro-N,N-dimethylpyrazin-2-amine can be achieved through several methods:

  • Chlorination of N,N-dimethylpyrazin-2-amine: Chlorination reactions using chlorine gas or chlorinating agents can introduce chlorine substituents at the desired positions on the pyrazine ring.
  • Palladium-Catalyzed Reactions: Utilizing palladium catalysts in C–N coupling reactions allows for the introduction of various substituents at the nitrogen atom

    Research into the interactions of 3,5,6-trichloro-N,N-dimethylpyrazin-2-amine with biological systems is ongoing. Key areas include:

    • Enzyme Inhibition Studies: Evaluating its effect on specific enzymes relevant to microbial growth or plant metabolism.
    • Toxicological Assessments: Understanding its safety profile and potential environmental impacts.

Several compounds share structural similarities with 3,5,6-trichloro-N,N-dimethylpyrazin-2-amine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
3-Chloro-N,N-dimethylpyrazin-2-amineOne chlorine atom at position 3Less reactive than trichlorinated analog
6-Chloro-N,N-dimethylpyrazin-2-amineOne chlorine atom at position 6Potentially less toxic than trichlorinated form
2-Amino-3,5,6-trichloropyridineTrichlorinated pyridine derivativeDifferent heterocyclic structure
N,N-Dimethylpyrazin-2-aminesUnsubstituted pyrazine derivativeLacks halogen substituents

Uniqueness

The unique combination of three chlorine atoms in specific positions makes 3,5,6-trichloro-N,N-dimethylpyrazin-2-amine particularly reactive and potentially more effective in biological applications compared to its less substituted counterparts. This trichlorinated structure enhances its lipophilicity and may improve its ability to penetrate biological membranes.

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Exact Mass

224.962730 g/mol

Monoisotopic Mass

224.962730 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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